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molecular formula C16H17NO6 B8311430 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

Cat. No. B8311430
M. Wt: 319.31 g/mol
InChI Key: YSZASMXLFIOMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029374B2

Procedure details

TSTU (108 mg, 0.36 mmol) was added portionwise to 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (115 mg, 0.36 mmol, as described in Example 3.00) and DIPEA (0.069 mL, 0.40 mmol) suspended in DCM (1 mL) at 25° C. under nitrogen. The resulting mixture was stirred at 25° C. for 1.5 hrs. Dimethylamine (0.180 ml, 0.36 mmol) was then added and stirring was maintained for an additional 30 min. The mixture was poured onto a silica gel column and purified by flash chromatography eluting with 5% methanolic ammonia (7 N) in dichloromethane. The solvent was evaporated to dryness. The residue was triturated in diethyl ether, collected by filtration and dried to afford 8-(1-hydroxyethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (123 mg, 0.355 mmol, 99%) as a off-white solid. Mass Spectrum: M+H+ 347.
Name
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
0.069 mL
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B-](F)(F)(F)F.[CH3:6][N:7](C(ON1C(=O)CCC1=O)=[N+](C)C)[CH3:8].[OH:21][CH:22]([C:24]1[CH:25]=[C:26]([C:41]([OH:43])=O)[CH:27]=[C:28]2[C:33]=1[O:32][C:31]([N:34]1[CH2:39][CH2:38][O:37][CH2:36][CH2:35]1)=[CH:30][C:29]2=[O:40])[CH3:23].CCN(C(C)C)C(C)C.CNC>C(Cl)Cl>[OH:21][CH:22]([C:24]1[CH:25]=[C:26]([C:41]([N:7]([CH3:8])[CH3:6])=[O:43])[CH:27]=[C:28]2[C:33]=1[O:32][C:31]([N:34]1[CH2:39][CH2:38][O:37][CH2:36][CH2:35]1)=[CH:30][C:29]2=[O:40])[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
Name
Quantity
115 mg
Type
reactant
Smiles
OC(C)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
Name
Quantity
0.069 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for an additional 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was poured onto a silica gel column
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 5% methanolic ammonia (7 N) in dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated in diethyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC(C)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.355 mmol
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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